2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one
Description
The compound 2-(((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted with a 3-butyl chain at position 3 and a thioether-linked 1,2,4-oxadiazole moiety at position 2. This structural complexity suggests possible pharmacological relevance, as quinazolinones and oxadiazoles are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-butylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-2-3-10-26-21(27)15-6-4-5-7-16(15)23-22(26)31-12-19-24-20(25-30-19)14-8-9-17-18(11-14)29-13-28-17/h4-9,11H,2-3,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOBULRVOZSDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one involves several steps:
Formation of Benzo[d][1,3]dioxole Subunit: : Starting from catechol, methylenation forms the benzo[d][1,3]dioxole ring.
Construction of the 1,2,4-Oxadiazole Ring: : Typically, this is synthesized via cyclization of appropriate amidoximes.
Quinazolinone Core Synthesis: : This involves nucleophilic substitution reactions on a pre-synthesized quinazoline scaffold.
Coupling Reactions: : Sulfur linkages are often introduced using thiol-based nucleophiles.
Industrial Production Methods
Scaling up these reactions for industrial production might involve:
Batch Reactions: : Utilizing reactors for controlled environment synthesis.
Flow Chemistry: : For safer and more efficient large-scale production.
Catalysis: : Employing catalysts to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation and Reduction: : Both parts of the benzo[d][1,3]dioxole and quinazolinone cores can undergo redox reactions.
Substitution Reactions: : The various functional groups (e.g., oxadiazole, thioether) can participate in nucleophilic or electrophilic substitution reactions.
Cyclization: : Undergoes ring-closing reactions, especially in forming 1,2,4-oxadiazole.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, halogenating agents.
Major Products Formed
The reactions can yield several derivative products, primarily dependent on the conditions and reagents used. Common products include various quinazolinone derivatives and heterocyclic compounds.
Scientific Research Applications
Chemistry
Heterocyclic Synthesis: : Serving as a precursor for new heterocyclic compounds.
Catalysis: : Acting as a ligand or catalyst in organic transformations.
Biology and Medicine
Biochemical Research: : Used in enzyme inhibition studies.
Industry
Material Science: : Incorporated in polymers for advanced materials.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : This compound may inhibit specific enzymes due to its unique structure.
Signal Transduction Pathways: : Possible interaction with molecular pathways involving oxidative stress and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Key Difference : The ethoxyphenyl substituent on the oxadiazole ring replaces the benzo[d][1,3]dioxol group in the target compound.
- The benzo[d][1,3]dioxol group in the target compound could enhance metabolic stability due to reduced oxidative susceptibility .
4-Allyl-5-[(3,4-Dimethylphenoxy)methyl]-4H-1,2,4-Triazole-3-thiol
- Key Difference: A 1,2,4-triazole-thiol replaces the oxadiazole-thioether-quinazolinone scaffold.
- Impact: Triazoles exhibit distinct electronic properties (three nitrogen atoms vs. two in oxadiazoles), influencing hydrogen bonding and metal coordination. This derivative’s allyl and phenoxy groups may confer different pharmacokinetic profiles .
Heterocyclic Derivatives with Bioactive Motifs
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(4-Bromophenyl)-1,3-Thiazol-5-yl]acetamide (9c)
- Key Features : Combines benzimidazole, triazole, and thiazole rings.
- Comparison : The target compound’s benzo[d][1,3]dioxol and oxadiazole groups may offer superior π-π stacking interactions compared to the bromophenyl-thiazole motif in 9c. However, 9c’s acetamide linker could enhance solubility .
5-((2-((4-Chlorobenzyl)oxy)-2-(4-Chlorophenyl)ethyl)thio)-1H-Tetrazole (6a-p)
- Key Features : Tetrazole-thioether with chlorophenyl groups.
- The target compound’s butyl chain may increase membrane permeability relative to the chlorophenyl derivatives .
Physicochemical and Pharmacological Data Comparison
Research Findings and Hypotheses
- Its oxadiazole-thioether linkage may mimic disulfide bonds in enzyme inhibitors .
- Metabolic Stability: The butyl chain and thioether could reduce first-pass metabolism compared to shorter-chain analogs, as seen in related quinazolinones .
Biological Activity
The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one is a complex heterocyclic structure that has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a quinazolinone core substituted with a benzo[d][1,3]dioxole and an oxadiazole moiety. The presence of sulfur in the thioether linkage enhances its biological profile. The molecular formula can be summarized as follows:
| Component | Structure |
|---|---|
| Quinazolinone | Quinazolinone |
| Benzo[d][1,3]dioxole | Benzo[d][1,3]dioxole |
| Oxadiazole | Oxadiazole |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and quinazoline derivatives exhibit a range of biological activities including:
- Anticancer Activity : Several studies have reported that oxadiazole derivatives show significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated IC50 values in the micromolar range against breast and lung cancer cells .
- Antimicrobial Properties : The presence of the quinazolinone scaffold has been linked to antimicrobial activity. Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The oxadiazole moiety is known to interact with key enzymes involved in cancer metabolism and bacterial survival.
- DNA Intercalation : Quinazoline derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways such as NF-kB and MAPK pathways that are crucial in cancer progression and inflammation .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity :
- Antimicrobial Testing :
- Anti-inflammatory Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
